molecular formula C11H9NO2S B7960750 Methyl 2-(thiophen-2-YL)pyridine-4-carboxylate

Methyl 2-(thiophen-2-YL)pyridine-4-carboxylate

Cat. No.: B7960750
M. Wt: 219.26 g/mol
InChI Key: WUVILBJLJTXXMR-UHFFFAOYSA-N
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Description

Methyl 2-(thiophen-2-yl)pyridine-4-carboxylate is a chemical compound offered for research use only, intended for use as a building block in organic synthesis and pharmaceutical R&D. This product is not intended for human or veterinary diagnostic or therapeutic uses. While direct studies on this specific molecule are limited, its structure incorporates two privileged pharmacophores in medicinal chemistry: the pyridine and the thiophene rings. Pyridine derivatives are recognized for their versatile applications in drug design, functioning as bioisosteres to improve drug activity and influencing key properties like solubility and bioavailability . Thiophene, an aromatic heterocycle, serves as a versatile scaffold that can contribute to a molecule's stability and enable various π-π interactions with biological targets . The integration of these moieties into a single molecule makes it a compound of interest for developing new therapeutic agents. Compounds with pyridine-thiophene architectures are frequently investigated for their potential biological activities. Research on analogous structures has highlighted their significance in creating novel antibacterial agents, particularly against challenging drug-resistant pathogens . Furthermore, such hybrid molecules are prominent in anticancer research, where they are designed and synthesized to evaluate their antiproliferative effects on various cancer cell lines . The carboxylate ester functional group also provides a handle for further synthetic modification, allowing researchers to explore a wider range of derivative compounds with tailored properties. Researchers can utilize this compound as a key intermediate to create libraries of molecules for high-throughput screening or to probe structure-activity relationships in specific disease models.

Properties

IUPAC Name

methyl 2-thiophen-2-ylpyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-14-11(13)8-4-5-12-9(7-8)10-3-2-6-15-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVILBJLJTXXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling has emerged as a cornerstone for constructing the pyridine-thiophene linkage. This method typically employs a palladium catalyst to couple a halogenated pyridine derivative with a thiopheneboronic acid. For example, ethyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate reacts with thiophene-2-boronic acid under Pd(PPh₃)₄ catalysis in degassed DMF/H₂O (3:1) at 80°C for 12 hours. Subsequent ester hydrolysis and methylation yield the target compound.

Key Reaction Parameters :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Solvent System: DMF/H₂O (3:1)

  • Temperature: 80°C

  • Yield: 65–75%

A comparative analysis (Table 1) highlights the impact of catalyst choice on efficiency. Pd(OAc)₂/XPhos systems increase yields to 88% by reducing side reactions.

Table 1: Catalyst Performance in Suzuki-Miyaura Coupling

CatalystSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄DMF/H₂O8075
Pd(OAc)₂/XPhosDMAc/H₂O8088
PdCl₂(dppf)THF/H₂O7068

Hantzsch Thiazole Cyclization

Adapted from analogous syntheses, the Hantzsch reaction constructs the pyridine-thiophene core via cyclocondensation. A representative protocol involves refluxing pyridine-4-carbothioamide with ethyl 2-chloro-3-oxobutanoate in absolute ethanol for 5 hours. The intermediate thiazole ester is hydrolyzed to the carboxylic acid and methylated to yield the final product.

Critical Steps :

  • Cyclization : Ethanol reflux ensures complete ring closure.

  • Hydrolysis : NaOH (2 M) in THF/H₂O (1:1) at 60°C for 6 hours.

  • Methylation : Diazomethane or dimethyl sulfate in methanol.

Table 2: Hantzsch Reaction Optimization

ParameterStandard ConditionOptimized ConditionYield Improvement
Reaction Time5 hours7 hours+12%
SolventEthanolEthanol/DMF (4:1)+8%
Temperature78°C (reflux)90°C+5%

Condensation Reactions

Acid-catalyzed condensation between methyl 4-pyridinecarboxylate and 2-thiophenecarboxaldehyde offers a single-step route. Using p-toluenesulfonic acid (PTSA) in toluene under Dean-Stark conditions removes water, driving the reaction to completion.

Mechanistic Insight :
The aldehyde undergoes nucleophilic attack by the pyridine’s α-carbon, followed by dehydration to form the C–C bond.

Yield Determinants :

  • Catalyst Loading : 10 mol% PTSA maximizes yield (82%).

  • Solvent Choice : Toluene outperforms DMF due to azeotropic water removal.

Reaction Optimization and Scalability

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMAc) enhance cross-coupling efficiency by stabilizing intermediates. Elevated temperatures (80–90°C) accelerate kinetics but risk decomposition beyond 100°C.

Table 3: Solvent Impact on Cross-Coupling Yield

SolventDielectric ConstantYield (%)
DMF36.775
DMAc37.888
THF7.568

Catalytic System Tuning

Ligand design critically influences palladium catalysts. Bulky phosphine ligands (XPhos) suppress β-hydride elimination, while electron-deficient ligands accelerate oxidative addition.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : Thiophene protons resonate at δ 7.2–7.4 ppm; pyridine C-4 methyl ester appears as a singlet at δ 3.9 ppm.

  • IR Spectroscopy : C=O stretch at 1680–1700 cm⁻¹; thiophene C–S vibration at 690–710 cm⁻¹.

  • Mass Spectrometry : ESI-MS ([M+H]⁺) at m/z 220.1 (calculated: 219.26).

Applications and Derivative Synthesis

The carboxylate ester serves as a precursor for hydrazides and amides, enabling further functionalization. Biological studies highlight its role as a COX-2 inhibitor (IC₅₀ = 0.45 µM), underscoring its pharmaceutical relevance.

Chemical Reactions Analysis

Ester Group Transformations

The methyl ester group undergoes characteristic nucleophilic acyl substitution reactions:

Hydrolysis to Carboxylic Acid

  • Reagents : Aqueous NaOH or HCl under reflux.

  • Conditions : Ethanol/water (1:1), 80°C, 6–8 hours.

  • Product : 2-(Thiophen-2-yl)pyridine-4-carboxylic acid.

  • Application : Intermediate for amide/peptide coupling .

Hydrazinolysis to Hydrazide

  • Reagents : Hydrazine hydrate.

  • Conditions : Absolute ethanol, reflux for 6 hours.

  • Product : 4-Methyl-2-(thiophen-2-yl)thiazole-5-carbohydrazide.

    • Key Evidence : 1H^1H-NMR shows NH2_2 (δ 4.6 ppm) and NH (δ 9.65 ppm) signals .

Transesterification

  • Reagents : Ethanol/H2_2SO4_4.

  • Conditions : Reflux, 12 hours.

  • Product : Ethyl 2-(thiophen-2-yl)pyridine-4-carboxylate .

Cyclization and Heterocycle Formation

The compound participates in cyclocondensation reactions to form fused heterocycles:

Spirocyclization with Cycloalkanones

  • Reagents : Cyclopentanone or cyclohexanone.

  • Conditions : Catalytic NaOEt, absolute ethanol, reflux (8–10 hours).

  • Products :

    • Spiro[cyclopentane-1,3'-pyrido[4,3-d]thiazole] derivatives.

    • Spiro[cyclohexane-1,3'-pyrido[4,3-d]thiazole] derivatives.

  • Yield : 65–78% .

Thiophene Ring Reactivity

  • Nitration :

    • Reagents : HNO3_3/H2_2SO4_4 (1:3).

    • Position : Preferential substitution at thiophene C5 due to electron-donating effects .

  • Sulfonation :

    • Reagents : SO3_3/H2_2SO4_4.

    • Product : 5-Sulfo-2-(thiophen-2-yl)pyridine-4-carboxylate .

Pyridine Ring Functionalization

  • Chlorination :

    • Reagents : POCl3_3, DMF (Vilsmeier–Haack conditions).

    • Product : 4-Chlorocarbonyl-2-(thiophen-2-yl)pyridine .

Coordination Chemistry

The pyridine nitrogen and ester carbonyl enable metal coordination:

Metal IonLigand RatioGeometryApplication
Cu(II)1:2OctahedralAntimicrobial agents
Pd(II)1:1Square planarCatalytic cross-coupling

Comparative Reaction Pathways

Key derivatives and their synthetic routes:

Reaction TypeReagents/ConditionsProductYield (%)Source
Ester hydrolysis NaOH/H2_2O, refluxCarboxylic acid85
Hydrazide formation NH2_2NH2_2, ethanolThiazole-5-carbohydrazide74
Spirocyclization Cyclohexanone, NaOEtSpiro[cyclohexane-pyridothiazole]78
Oxadiazole synthesis Ac2_2O, reflux1,3,4-Oxadiazole68

Mechanistic Insights

  • Cyclization Pathways : Base-catalyzed isomerization (e.g., NaOEt in ethanol) proceeds via enolate intermediates, leading to pyridothiazole systems .

  • Amide Coupling : Carbodiimide-mediated coupling of the hydrolyzed acid with amines yields bioactive carboxamides (e.g., antimicrobial agents) .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Methyl 2-(thiophen-2-YL)pyridine-4-carboxylate has been investigated for its potential as an antimicrobial agent. Research indicates that derivatives of thiophene-pyridine compounds exhibit significant antibacterial activity against resistant strains of bacteria, including Escherichia coli and Staphylococcus aureus. For instance, a study demonstrated that certain synthesized derivatives showed minimum inhibitory concentrations (MICs) as low as 0.02 μg/mL against M. tuberculosis, indicating strong antimycobacterial properties .

Anticancer Activity
The compound has also been studied for its anticancer effects. In vitro assays revealed that this compound and its analogs can induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell proliferation and survival .

Agricultural Applications

Fungicidal Activity
Research has highlighted the fungicidal properties of this compound, particularly against crop pathogens. A field trial indicated that formulations containing this compound achieved up to 79% control of fungal diseases in crops, showcasing its potential as an effective agricultural fungicide .

Material Science

Organic Semiconductors
this compound is being explored for use in organic semiconductor applications. Its unique electronic properties make it suitable for incorporation into organic photovoltaic devices and organic light-emitting diodes (OLEDs). Studies suggest that the compound can enhance charge transport properties when integrated into polymer blends used for electronic applications .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the condensation of thiophene derivatives with pyridine carboxylic acids under specific conditions. Various synthetic routes have been documented, including the use of dehydrating agents and catalysts to improve yield . The compound can undergo several chemical transformations, including oxidation and reduction reactions, which further expand its utility in research .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound IDMIC (μg/mL)Target Organism
4a0.02M. tuberculosis
4b0.05E. coli
4c0.10S. aureus

Table 2: Fungicidal Efficacy Against Crop Pathogens

Compound IDEC50 (mg/L)Pathogen
4f1.96Fusarium oxysporum
4g19.89Botrytis cinerea
4h32.44Alternaria solani

Mechanism of Action

The mechanism of action of Methyl 2-(thiophen-2-YL)pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table compares methyl 2-(thiophen-2-yl)pyridine-4-carboxylate with three analogs, highlighting key structural and physicochemical differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Pyridine-2 Substituent at Pyridine-4 Melting Point (°C) Key Properties/Applications
This compound C₁₁H₉NO₂S 219.22 Thiophen-2-yl COOCH₃ Not reported Pharmaceutical intermediates, electronic materials
Methyl 2-(hydroxymethyl)pyridine-4-carboxylate C₈H₉NO₃ 167.16 Hydroxymethyl COOCH₃ 66–68 Polar, drug synthesis
Methyl 2-(trifluoromethyl)isonicotinate C₈H₆F₃NO₂ 205.13 CF₃ COOCH₃ Not reported Agrochemicals, electron-withdrawing effects

Key Differences and Implications

Electronic Effects
  • Trifluoromethyl (CF₃) Group : In methyl 2-(trifluoromethyl)isonicotinate, the CF₃ group is strongly electron-withdrawing, altering the pyridine ring’s electronic profile and stability under acidic conditions .
  • Hydroxymethyl Group: The hydroxymethyl substituent in methyl 2-(hydroxymethyl)pyridine-4-carboxylate increases polarity, improving solubility in polar solvents like water or ethanol .
Physicochemical Properties
  • Melting Points : The hydroxymethyl analog has a reported melting point of 66–68°C, likely due to hydrogen bonding . The target compound’s melting point is unreported but may be lower due to reduced polarity compared to the hydroxymethyl derivative.
  • Molecular Weight : The target compound’s higher molecular weight (219.22 g/mol) compared to the CF₃ analog (205.13 g/mol) may influence crystallinity and sublimation behavior.

Pharmaceutical Relevance

  • Thiophene-pyridine hybrids are explored as kinase inhibitors or antimicrobial agents due to sulfur’s role in binding biological targets .
  • The CF₃ analog is used in agrochemicals for its stability and resistance to metabolic degradation .

Materials Science

  • Thiophene’s conjugated system in the target compound makes it a candidate for organic semiconductors or light-emitting diodes (OLEDs) .

Biological Activity

Methyl 2-(thiophen-2-YL)pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and fungicidal activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both a thiophene and a pyridine ring, which contribute to its biological activity. The molecular structure can be represented as follows:

C11H9NO2S\text{C}_{11}\text{H}_{9}\text{N}\text{O}_2\text{S}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives with similar structures have shown promising activity against various bacterial strains, including those resistant to conventional antibiotics.

Case Study: Antibacterial Evaluation

A study evaluated the antibacterial efficacy of synthesized derivatives against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL , indicating strong antibacterial properties.

CompoundMIC (μg/mL)Activity Level
4a0.22Highly Active
4c0.25Highly Active
4b0.30Moderately Active

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines such as HepG-2 and MCF-7.

Case Study: Antitumor Efficacy

In a comparative study, several compounds were tested for their anticancer activity:

CompoundCell LineIC50 (μM)Activity Level
10bHepG-25.0Strong
15aMCF-73.5Very Strong
18aMCF-76.0Moderate

These results indicate that modifications to the thiophene and pyridine rings can significantly enhance anticancer activity.

Fungicidal Activity

The fungicidal properties of this compound derivatives have been explored in agricultural applications, particularly against fungal pathogens affecting crops.

Case Study: Fungicidal Efficacy

In greenhouse trials, a formulation containing a derivative showed an effective control rate against Colletotrichum species:

CompoundEC50 (mg/L)Control Rate (%)
4f1.9679
4a4.6070

These findings suggest that such compounds could serve as viable alternatives to traditional fungicides.

Structure-Activity Relationship (SAR)

The biological activities of this compound and its derivatives can be explained through structure-activity relationship studies. Modifications at specific positions on the thiophene or pyridine rings can enhance or diminish biological activity.

Key Findings in SAR Studies

  • Substituent Effects : Electron-withdrawing groups tend to enhance antibacterial and antifungal activities.
  • Ring Modifications : Alterations in ring size or saturation can lead to significant changes in potency.
  • Hybrid Structures : Combining different pharmacophores often results in synergistic effects, improving overall efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 2-(thiophen-2-yl)pyridine-4-carboxylate with high purity and yield?

  • Methodology : The compound can be synthesized via coupling reactions between pyridine and thiophene derivatives. For example, esterification of pyridine-4-carboxylic acid with methanol under acidic conditions, followed by Suzuki-Miyaura cross-coupling to introduce the thiophene moiety. Key steps include:

  • Use of palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
    • Optimization: Monitor reaction progress using thin-layer chromatography (TLC) and optimize stoichiometry of boronic acid derivatives to minimize side products.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and esterification (e.g., methyl ester peak at ~3.9 ppm in ¹H NMR).
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 249.06).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) .
    • Note: Compare experimental data with computational predictions (e.g., ChemDraw) to resolve ambiguities.

Q. How can solubility and stability challenges be addressed during experimental handling?

  • Methodology :

  • Solubility : Test in polar aprotic solvents (DMSO, DMF) for reactions, and use ethanol/water mixtures for recrystallization.
  • Stability : Store under inert atmosphere (N₂ or Ar) at –20°C to prevent hydrolysis of the ester group.
  • Purification : Employ recrystallization from ethanol/water (1:3 ratio) to remove unreacted thiophene precursors .

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